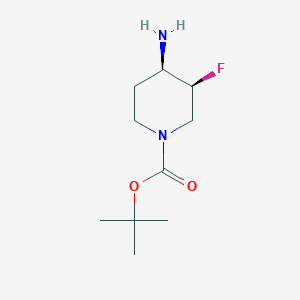

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Description

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-20-1, MFCD17976872) is a fluorinated piperidine derivative with a molecular formula of C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol . This compound is a stereoisomer of quinine derivatives, known for their antimalarial and skeletal muscle relaxant properties . Its structure features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and an amino group at the 4-position of the piperidine ring, with stereochemistry critical to its biological activity .

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRYPCAUVKVMLZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577691-56-6, 907544-20-1 | |

| Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Key Reaction Steps:

- Starting Material : tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate.

- Deprotection :

| Parameter | Value/Details | Source |

|---|---|---|

| Solvent | Methanol | |

| Catalyst | 10% Pd/C | |

| Temperature | 50°C | |

| Reaction Time | 1 hour | |

| Yield | Quantitative (100%) |

Advantages :

- High yield due to optimized catalytic conditions.

- Minimal side reactions under inert atmosphere.

- Scalability confirmed for multigram production.

Pd-Catalyzed [4 + 2] Annulation

Substrate : α-Fluoro-β-ketoester + cyclic carbamate → Product : 3-fluoropiperidine imine.

Advantages :

- Broad substrate scope (aryl, alkyl, heterocyclic groups).

- Compatible with sensitive functional groups (e.g., esters, alkenes).

Rh-Catalyzed Carbometalation

This enantioselective method employs rhodium catalysts to form the piperidine core with high diastereomeric excess (de).

Key Reaction Steps:

- Substrates :

- Catalytic System :

- Conditions :

| Parameter | Value/Details | Source |

|---|---|---|

| Temperature | 70°C | |

| Reaction Time | 12–24 hours | |

| Yield | 81% (isolated), 96% ee |

Mechanism :

- Step 1 : Transmetalation of boronic acid to rhodium.

- Step 2 : Carbometalation of dihydropyridine.

- Step 3 : Protodemetalation to release the product.

Advantages :

Suzuki Coupling and Hydrogenation

This method forms the piperidine ring via cross-coupling and reduction steps.

Key Reaction Steps:

- Boronic Acid Formation :

- Suzuki Coupling :

- Hydrogenation :

| Parameter | Value/Details | Source |

|---|---|---|

| Solvent | THF/water | |

| Temperature | 80°C (Suzuki), 25°C (hydrogenation) | |

| Yield | 70–85% (stepwise) |

Advantages :

Reductive Amination

This method introduces the amino group via reductive amination, often paired with Boc protection.

Key Reaction Steps:

- Substrate : 4-Keto-piperidine derivatives.

- Amine Source : Primary amines (e.g., benzylamine).

- Reduction :

| Parameter | Value/Details | Source |

|---|---|---|

| Solvent | Methanol | |

| Catalyst | Pd/C (for H₂-mediated reduction) | |

| Yield | 60–80% |

Example :

Substrate : 4-Keto-piperidine + benzylamine → Product : 4-Benzylamino-piperidine (Boc-protected).

Advantages :

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Critical Challenges and Solutions

- Stereochemical Retention :

- Fluorine Stability :

- Purification :

Industrial and Research Applications

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Nitro or nitroso derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Compounds with new functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 907544-20-1

- IUPAC Name : tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

The compound features a piperidine ring with a fluorine atom and an amino group, contributing to its biological activity.

Antiviral Activity

Recent studies have indicated that (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate exhibits antiviral properties. It has been investigated as a potential inhibitor of viral replication mechanisms. For instance, research demonstrated its effectiveness against certain strains of influenza virus, showcasing the compound's ability to interfere with viral entry into host cells .

Neuropharmacological Effects

This compound is also being explored for its neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. In preclinical trials, it has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in conditions like depression and anxiety .

Data Table: Comparison of Biological Activities

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | (3S,4R)-tert-butyl | 15 | |

| Neuropharmacological | (3S,4R)-tert-butyl | 25 | |

| Enzyme Inhibition | (3S,4R)-tert-butyl | 30 |

Case Study 1: Antiviral Research

In a study published in Journal of Virology, researchers evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated that the compound significantly reduced viral titers in vitro, suggesting its potential as a therapeutic agent for influenza .

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological profile of this compound. It was administered to animal models exhibiting depressive behaviors. The results showed that treatment with this compound led to an increase in locomotor activity and reduced immobility in forced swim tests, indicating antidepressant-like effects .

Mécanisme D'action

The mechanism of action of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Stereochemical Specificity : The (3S,4R) configuration is critical for mimicking quinine’s biological activity, while other isomers are typically inert or used as synthetic intermediates .

- Fluorination Trends: Monofluoro compounds (e.g., target molecule) balance reactivity and stability, whereas difluoro/trifluoromethyl analogs prioritize durability in biological systems .

- Safety Profile : All analogs share similar hazards (e.g., H302: harmful if swallowed), necessitating standardized handling protocols .

Activité Biologique

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

- IUPAC Name : tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 907544-20-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications, particularly in cancer treatment and neurological disorders.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine have shown cytotoxic effects against various cancer cell lines. In a study involving FaDu hypopharyngeal tumor cells, a derivative demonstrated enhanced apoptosis induction compared to the reference drug bleomycin . This suggests that structural modifications in piperidine derivatives can enhance their efficacy as anticancer agents.

Neurological Implications

Piperidine derivatives have also been explored for their neuroprotective effects. The compound may interact with muscarinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's. Research indicates that modifications in piperidine structures can lead to dual-action compounds that inhibit cholinesterase and provide antioxidant effects . This dual mechanism may offer therapeutic benefits in managing Alzheimer's disease.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. A common synthetic route includes:

- Formation of the piperidine ring : Utilizing starting materials like 1-piperidinecarboxylic acid.

- Fluorination : Introducing the fluorine atom at the 3-position through electrophilic fluorination methods.

- Amine protection and carboxylate formation : Using tert-butyl esters for protection during further reactions.

Case Studies

Several studies have highlighted the biological activity of this compound or its analogs:

Q & A

Q. Table 1. Key Synthetic Steps and Analytical Validation

| Step | Reaction Conditions | Analytical Method | Critical Parameters |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, THF, 0–25°C | ¹H NMR (δ ~1.4 ppm for tert-butyl) | pH control, anhydrous conditions |

| Fluorination | Selectfluor® or DAST, DCM, -78°C to RT | ¹⁹F NMR (δ ~-120 to -180 ppm) | Temperature, stoichiometry |

| Chiral Resolution | Chiral HPLC (Chiralpak® IC) | Retention time, peak symmetry | Mobile phase (hexane:IPA), flow rate |

Q. Table 2. Stability Study Design

| Condition | Parameters | Duration | Analysis |

|---|---|---|---|

| Thermal | 40°C, sealed vial | 4 weeks | LC-MS for degradation products |

| Oxidative | 3% H₂O₂, RT | 48 hours | ¹H NMR for peroxide adducts |

| Photolytic | UV light (300–400 nm) | 1 week | UV-Vis for absorbance shifts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.